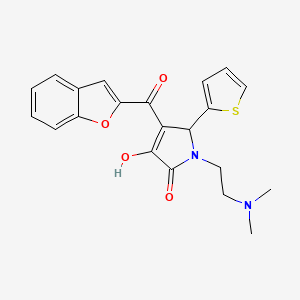
4-(benzofuran-2-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(benzofuran-2-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C21H20N2O4S and its molecular weight is 396.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-(benzofuran-2-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by various research findings and case studies.
Chemical Structure
The compound can be described by its structural formula, which includes:
- A benzofuran moiety
- A dimethylaminoethyl group
- A hydroxy group
- A thiophene ring
This unique structure contributes to its diverse biological activities.
Anticancer Activity
Recent studies have indicated that derivatives of the pyrrolidinone scaffold exhibit significant anticancer properties. In vitro assays using human lung adenocarcinoma (A549) cells have shown that compounds structurally related to our target compound can reduce cell viability significantly. For instance, certain derivatives demonstrated a reduction in A549 cell viability to as low as 66% when treated with a 100 µM concentration for 24 hours, indicating potent cytotoxic effects comparable to standard chemotherapeutic agents like cisplatin .
Case Study: Cytotoxicity Assessment
A study assessed the cytotoxicity of various derivatives on both cancerous and non-cancerous cells. The results revealed that:
- Compound 21 , featuring a 5-nitrothiophene substituent, exhibited the highest anticancer activity among tested compounds.
- Notably, compounds with free amino groups showed enhanced anticancer efficacy while maintaining lower cytotoxicity towards non-cancerous cells .
Antimicrobial Activity
The antimicrobial properties of the compound have also been explored, particularly against multidrug-resistant strains of bacteria. The following findings were noted:
- Compounds derived from similar scaffolds demonstrated effective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA) .
- The Minimum Inhibitory Concentration (MIC) values for these compounds were notably low, indicating high potency against resistant strains .
Table: Antimicrobial Efficacy of Related Compounds
| Compound | Target Bacteria | MIC (µg/mL) | Activity Level |
|---|---|---|---|
| Compound 18 | S. aureus | 2 | Very Potent |
| Compound 21 | Klebsiella pneumoniae | 4 | Potent |
| Compound 22 | Pseudomonas aeruginosa | 8 | Moderate |
The biological activity of these compounds is believed to be mediated through various mechanisms:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis in bacterial cells.
- Cell Membrane Disruption : The presence of aromatic rings may enhance membrane permeability, leading to cell lysis in susceptible bacteria.
- Apoptosis Induction in Cancer Cells : The ability to induce apoptosis in cancer cells has been attributed to the structural features that promote interaction with apoptotic pathways.
Eigenschaften
IUPAC Name |
3-(1-benzofuran-2-carbonyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2-thiophen-2-yl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-22(2)9-10-23-18(16-8-5-11-28-16)17(20(25)21(23)26)19(24)15-12-13-6-3-4-7-14(13)27-15/h3-8,11-12,18,25H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRJDYCKWIFVSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














